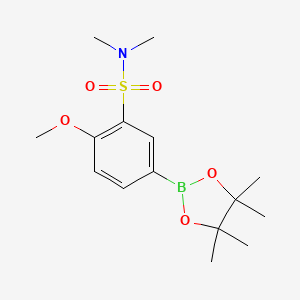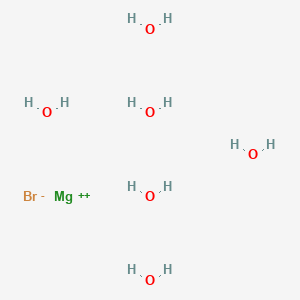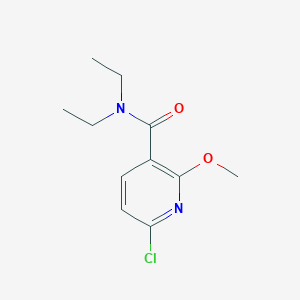
6-Chloro-N,N-diethyl-2-methoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N,N-diethyl-2-methoxynicotinamide is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of nicotinamide, characterized by the presence of a chlorine atom at the 6th position, diethyl groups attached to the nitrogen atom, and a methoxy group at the 2nd position of the nicotinamide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-diethyl-2-methoxynicotinamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.
Amidation: The 6-chloronicotinic acid is then converted to 6-chloronicotinoyl chloride using thionyl chloride.
Amidation Reaction: The 6-chloronicotinoyl chloride is reacted with diethylamine to form 6-chloro-N,N-diethylnicotinamide.
Methoxylation: Finally, the 6-chloro-N,N-diethylnicotinamide is methoxylated using sodium methoxide in methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N,N-diethyl-2-methoxynicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted nicotinamides.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N,N-diethyl-2-methoxynicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Chloro-N,N-diethyl-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-N,N-diethyl-2-methoxynicotinamide can be compared with other nicotinamide derivatives:
6-Chloro-N,N-diethylnicotinamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxy-N,N-diethylnicotinamide: Lacks the chlorine atom, which may influence its nucleophilicity and interaction with biological targets.
6-Chloro-N,N-dimethylnicotinamide: Has methyl groups instead of ethyl groups, which may alter its steric properties and binding affinity.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15ClN2O2 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
6-chloro-N,N-diethyl-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-14(5-2)11(15)8-6-7-9(12)13-10(8)16-3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
XBWYQYOGGBMNAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(N=C(C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


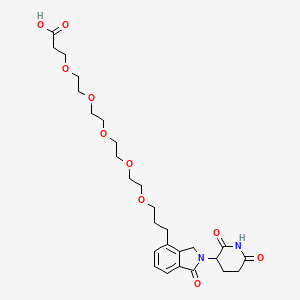

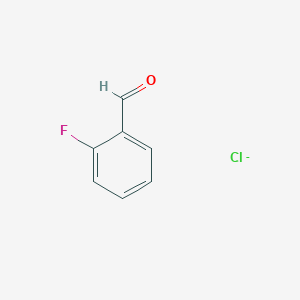
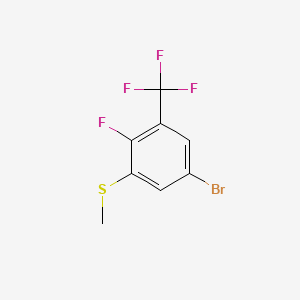
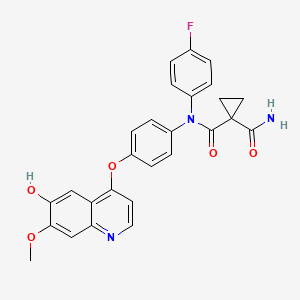
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)
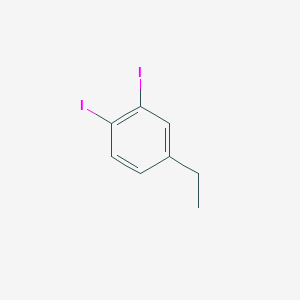


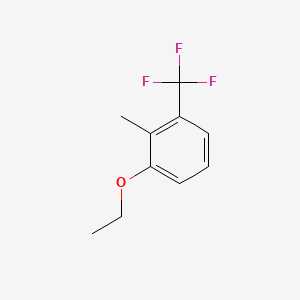
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)
